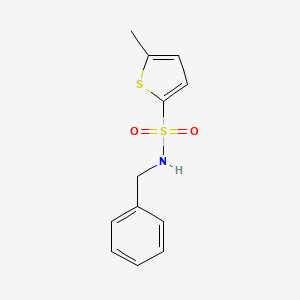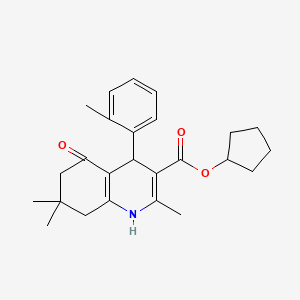![molecular formula C23H19NO5 B5147926 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B5147926.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative, such as 4-methylphenyl isocyanate, under controlled temperature and solvent conditions.
Coupling Reactions: The final step involves coupling the benzodioxine ring with the carbamoyl group through a condensation reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Wissenschaftliche Forschungsanwendungen
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Benzylamine: A compound with a benzyl group attached to an amine functional group, used in organic synthesis.
Uniqueness
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate is unique due to its specific combination of a benzodioxine ring and a carbamoyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-6-10-17(11-7-15)24-22(25)16-8-12-18(13-9-16)28-23(26)21-14-27-19-4-2-3-5-20(19)29-21/h2-13,21H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIACLZVNOTNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![(3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE](/img/structure/B5147866.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)

![3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5147908.png)
![3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide](/img/structure/B5147916.png)
![3,3,9-Trimethyl-7-phenyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B5147922.png)
